![molecular formula C7H7BrO2 B1221611 4-Bromo-2-methoxyphenol CAS No. 7368-78-7](/img/structure/B1221611.png)
4-Bromo-2-methoxyphenol
Overview
Description
4-Bromo-2-methoxyphenol, also known as 4-Bromoguaiacol, is an important organic intermediate . It is used as a building block to synthesize substituted phenzyl products and can also be used for the synthesis of polyfunctionalized bicyclic systems .
Synthesis Analysis
4-Bromo-2-methoxyphenol is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has been used in the synthesis of a series of 4-aryl-substituted cis-4a,5,8,8a-tetra- and cis-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-1-ones .
Molecular Structure Analysis
The molecular formula of 4-Bromo-2-methoxyphenol is C7H7BrO2 . Its molecular weight is 203.03 . The structure of the compound can be represented as BrC6H3(OCH3)OH .
Chemical Reactions Analysis
4-Bromo-2-methoxyphenol is used as an important organic intermediate in various chemical reactions . It is used to synthesize substituted phenzyl products and can also be used for the synthesis of polyfunctionalized bicyclic systems .
Physical And Chemical Properties Analysis
4-Bromo-2-methoxyphenol is a low melting crystalline solid or liquid as melt . It is colorless to white to brown in appearance . The compound has an assay (GC) of ≥97.5% .
Scientific Research Applications
Organic Synthesis
4-Bromo-2-methoxyphenol: is a valuable intermediate in organic synthesis. Its bromo and methoxy groups make it a versatile precursor for constructing complex molecules. For instance, it can undergo nucleophilic aromatic substitution reactions to introduce various functional groups, aiding in the synthesis of diverse organic compounds .
Pharmaceuticals
In the pharmaceutical industry, this compound serves as a building block for the synthesis of drugs. Its phenolic structure is similar to that of natural bioactive compounds, making it useful in the design of molecules with potential therapeutic effects, such as antioxidants or enzyme inhibitors .
Agrochemicals
The compound’s reactivity due to the presence of the bromine atom allows it to be used in the creation of agrochemicals. It can be incorporated into pesticides and herbicides, contributing to the development of new formulations that are more effective and environmentally friendly .
Dyestuff
4-Bromo-2-methoxyphenol: is also employed in the production of dyes. Its molecular structure can be modified to produce colorants with specific properties for use in textiles, inks, and coatings .
Research on Mycobacterium tuberculosis
It has been used as a starting material in the synthesis of inhibitors targeting the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . This is crucial for developing new treatments against tuberculosis .
Synthesis of Natural Products
The compound has been utilized in the asymmetric total syntheses of sesquiterpene lactones, which are natural products with various biological activities. This demonstrates its role in facilitating the study of complex natural compounds .
Material Science
Due to its phenolic structure, 4-Bromo-2-methoxyphenol can be used in material science research, particularly in the development of polymers and resins that require phenolic precursors for their synthesis .
Environmental Science
In environmental science, this compound can be studied for its degradation products and their impact on ecosystems. Understanding its breakdown can help assess the environmental risks associated with its use in various industries .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-methoxyphenol is InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis . InhA plays a crucial role in the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis .
Mode of Action
4-Bromo-2-methoxyphenol acts as a slow, tight-binding inhibitor of InhA . It interacts with InhA, inhibiting its activity and thereby disrupting the synthesis of mycolic acids .
Biochemical Pathways
The inhibition of InhA affects the fatty acid synthesis II (FAS-II) pathway . This pathway is responsible for the elongation of fatty acids, including mycolic acids. By inhibiting InhA, 4-Bromo-2-methoxyphenol disrupts the production of these essential components, affecting the integrity and function of the bacterial cell wall .
Result of Action
The inhibition of InhA by 4-Bromo-2-methoxyphenol leads to the disruption of mycolic acid synthesis. This disruption affects the integrity of the bacterial cell wall, potentially leading to cell death . The exact molecular and cellular effects of this compound’s action require further investigation.
Safety and Hazards
4-Bromo-2-methoxyphenol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Relevant Papers
There are several papers related to 4-Bromo-2-methoxyphenol. For example, one paper discusses the use of 4-Bromo-2-methoxyphenol in the synthesis of a series of 4-aryl-substituted cis-4a,5,8,8a-tetra- and cis-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-1-ones . Another paper titled “4-Bromo-5-(chloromethyl)-2-methoxyphenol” by Matthias Treu and Ulrich Jordis discusses the compound in more detail .
properties
IUPAC Name |
4-bromo-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSIIJQOEGXWSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294267 | |
Record name | 4-Bromo-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxyphenol | |
CAS RN |
7368-78-7 | |
Record name | 7368-78-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95679 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-methoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the analytical methods used to detect and quantify 4-Bromo-2-methoxyphenol in complex mixtures?
A1: Gas chromatography-mass spectrometry (GC-MS) has been successfully employed to determine the concentration of 4-Bromo-2-methoxyphenol in cosmetics. [] This technique allows for the separation and identification of different components within a sample, even at low concentrations. Researchers utilized an Agilent 6890N-5975 GC-MS system equipped with a DB-5MS GC column for this purpose. []
Q2: Can you elaborate on the use of 4-Bromo-2-methoxyphenol in the synthesis of natural products?
A2: 4-Bromo-2-methoxyphenol serves as a key starting material in the asymmetric total synthesis of (+)-eudesmadiene-12,6-olide and (+)-frullanolide, two naturally occurring sesquiterpene lactones. [] This highlights the compound's versatility in constructing complex molecular architectures relevant to natural product chemistry.
Q3: What is the significance of determining the limit of detection for 4-Bromo-2-methoxyphenol in specific applications?
A3: Understanding the limit of detection (LOD) for 4-Bromo-2-methoxyphenol is crucial, especially in fields like cosmetics, where it acts as a preservative. [] The established LOD for this compound in cosmetic products is 0.5 mg/L using GC-MS. [] This information ensures accurate quantification and regulatory compliance within these industries.
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